(2-Acetoxyethyl)boronic acid
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Overview
Description
(2-Acetoxyethyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a 2-acetoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetoxyethyl)boronic acid typically involves the reaction of an appropriate boronic ester with a 2-acetoxyethyl halide under controlled conditions. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate, at low temperatures to prevent over-alkylation .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
(2-Acetoxyethyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for Suzuki-Miyaura coupling, bases like potassium acetate, and oxidizing agents for conversion to borates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield boronic esters .
Scientific Research Applications
(2-Acetoxyethyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and sensors.
Mechanism of Action
The mechanism of action of (2-Acetoxyethyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various catalytic processes, such as the Suzuki-Miyaura coupling, where it participates in transmetalation with palladium complexes . The compound’s interaction with molecular targets and pathways is primarily through its boronic acid group, which can coordinate with Lewis bases and participate in electron transfer reactions .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Uniqueness
(2-Acetoxyethyl)boronic acid is unique due to its 2-acetoxyethyl group, which imparts distinct reactivity and solubility properties compared to other boronic acids. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C4H9BO4 |
---|---|
Molecular Weight |
131.93 g/mol |
IUPAC Name |
2-acetyloxyethylboronic acid |
InChI |
InChI=1S/C4H9BO4/c1-4(6)9-3-2-5(7)8/h7-8H,2-3H2,1H3 |
InChI Key |
LMHBCDBVUSJLPF-UHFFFAOYSA-N |
Canonical SMILES |
B(CCOC(=O)C)(O)O |
Origin of Product |
United States |
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